Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C11H15NaO2S and a molecular weight of 234.29 g/mol . This compound is known for its versatility in various chemical reactions and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate can be synthesized through the sulfonation of 5-tert-butyl-2-methylbenzene with sulfur dioxide followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Sulfonation: The aromatic compound is treated with sulfur dioxide in the presence of a catalyst such as aluminum chloride.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation processes followed by neutralization. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Typical nucleophiles include halides and amines.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonylated compounds.
Biology: In studies involving sulfonation reactions and their biological implications.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds
Mechanism of Action
The mechanism of action of sodium 5-tert-butyl-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, leading to the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the tert-butyl and methyl groups.
Sodium toluenesulfinate: Contains a methyl group but lacks the tert-butyl group.
Sodium methanesulfinate: A simpler structure with only a methyl group attached to the sulfinate.
Uniqueness
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is unique due to the presence of both tert-butyl and methyl groups, which can influence its reactivity and the types of reactions it undergoes. These substituents can also affect the compound’s solubility and stability, making it distinct from other sodium sulfinates .
Properties
Molecular Formula |
C11H15NaO2S |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
sodium;5-tert-butyl-2-methylbenzenesulfinate |
InChI |
InChI=1S/C11H16O2S.Na/c1-8-5-6-9(11(2,3)4)7-10(8)14(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1 |
InChI Key |
VGRPGZGUNYYJNF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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